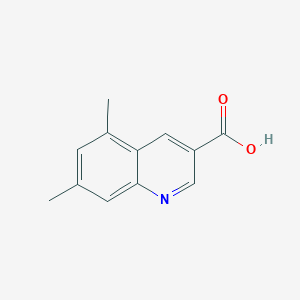

5,7-Dimethylquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

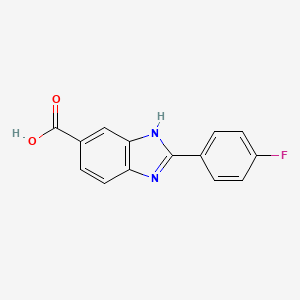

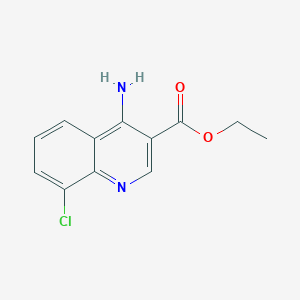

5,7-Dimethylquinoline-3-carboxylic acid is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This compound features a quinoline core structure with two methyl groups at the 5 and 7 positions and a carboxylic acid functional group at the 3 position. Quinolines are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and modifications of pre-existing quinoline structures. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a related compound, was confirmed by a series of reactions starting from a dione and involving chlorination and treatment with ammonia . Similarly, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were synthesized through the reaction of acyl- and aroylpyruvic acids with a cyclohexenone derivative, showcasing a method that could potentially be adapted for the synthesis of 5,7-dimethylquinoline-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this method . These studies provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine yielded 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones, demonstrating the reactivity of the carboxylic acid group in facilitating cyclization and substitution reactions . These reactions are often guided by quantum-chemical calculations to predict the outcome and optimize the conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-dimethylquinoline-3-carboxylic acid would likely include its melting point, boiling point, solubility in various solvents, and acidity of the carboxylic acid group. While the specific properties of this compound are not detailed in the provided papers, related compounds such as those synthesized in the studies can offer insights into the behavior of 5,7-dimethylquinoline-3-carboxylic acid. For example, the solubility and acidity would influence its reactivity and potential applications in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A significant area of research focuses on the synthesis of quinoline derivatives, including compounds structurally related to 5,7-Dimethylquinoline-3-carboxylic acid. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl- and aroylpyruvic acids has been documented. A plausible mechanism for their formation, based on ab initio quantum-chemical calculations, proposes a nuanced understanding of the reaction pathways involved in creating these complex molecules (Rudenko et al., 2012). Additionally, the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were established through X-ray structural analysis, highlighting the detailed structural insights into these compounds (Rudenko et al., 2013).

Photophysical Properties and Applications

Research into the photophysical properties of quinoline derivatives has revealed their potential in photophysical applications. For example, phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analog ligands were studied, where the complexes exhibited extraordinary photophysical properties with significant emission quantum yields and excited life times (Małecki et al., 2015). This research suggests the potential use of these compounds in the development of new materials with specific photophysical characteristics.

Antimicrobial and Antitubercular Activities

There is also interest in the antimicrobial and antitubercular properties of quinoline derivatives. A study on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides demonstrated potent inhibitors of Mycobacterium tuberculosis, offering a promising avenue for the development of new antitubercular agents (Marvadi et al., 2020).

Organotin(IV) Carboxylates Synthesis

Additionally, research has delved into the synthesis of organotin(IV) carboxylates based on amide carboxylic acids, revealing complex molecular structures and potential applications in various fields of organometallic chemistry (Xiao et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5,7-dimethylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(12(14)15)6-13-11(10)4-7/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHSWTYNMZHUGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=NC2=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589095 |

Source

|

| Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethylquinoline-3-carboxylic acid | |

CAS RN |

948293-95-6 |

Source

|

| Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)